molecular formula C3H3BrN2O2 B7963529 (3-Bromo-1,2,4-oxadiazol-5-yl)methanol

(3-Bromo-1,2,4-oxadiazol-5-yl)methanol

Cat. No.: B7963529
M. Wt: 178.97 g/mol
InChI Key: QBKYPYIYAQWXOR-UHFFFAOYSA-N
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Description

(3-Bromo-1,2,4-oxadiazol-5-yl)methanol is a heterocyclic compound that contains a five-membered ring with two nitrogen atoms, one oxygen atom, and a bromine substituent. This compound is part of the oxadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

The synthesis of (3-Bromo-1,2,4-oxadiazol-5-yl)methanol typically involves the cyclization of amidoximes with carboxyl derivatives or aldehydes. One common method is the reaction of amidoximes with carbonyl diimidazoles (CDI) in toluene, which yields 3,5-disubstituted 1,2,4-oxadiazole derivatives . Another approach involves the use of inorganic bases in aprotic bipolar solvents like dimethyl sulfoxide (DMSO) at room temperature . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scalability and yield.

Chemical Reactions Analysis

(3-Bromo-1,2,4-oxadiazol-5-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives.

    Reduction: Reduction reactions can modify the bromine substituent or the oxadiazole ring.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles.

Scientific Research Applications

(3-Bromo-1,2,4-oxadiazol-5-yl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (3-Bromo-1,2,4-oxadiazol-5-yl)methanol involves its interaction with specific molecular targets and pathways. The compound’s biological activity is attributed to its ability to form hydrogen bonds and interact with enzymes or receptors in microorganisms. This interaction can inhibit the growth of bacteria or viruses, leading to its antimicrobial and antiviral effects .

Comparison with Similar Compounds

Properties

IUPAC Name

(3-bromo-1,2,4-oxadiazol-5-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3BrN2O2/c4-3-5-2(1-7)8-6-3/h7H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBKYPYIYAQWXOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=NC(=NO1)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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